molecular formula C12H17N5O2 B2514886 2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide CAS No. 2034337-83-0

2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide

Cat. No. B2514886
CAS RN: 2034337-83-0
M. Wt: 263.301
InChI Key: DDAIDXSDHULXAG-UHFFFAOYSA-N
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Description

The compound 2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as imidazo[1,2-a]pyridine carboxamides and thiazolidine carboxamides, which are synthesized for their biological activities, particularly as antimycobacterial agents . These compounds are of interest due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from various precursors. For example, the synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides includes the design and synthesis of 2,6-disubstituted series with various amine moieties . Similarly, the synthesis of diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides involves the creation of diastereoisomeric pairs due to the presence of stereogenic centers, which are then investigated by spectroscopic methods . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is often elucidated using spectroscopic techniques such as IR, NMR (1H, 13C, and 2D), and mass spectrometry. The presence of stereogenic centers can lead to the formation of diastereoisomers, which can be resolved using techniques like high-performance liquid chromatography (HPLC) with a chiral stationary phase . These analytical methods are crucial for confirming the structure of synthesized compounds and for understanding their stereochemistry.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are designed to introduce specific functional groups that confer the desired biological activity. For instance, the synthesis of imidazo[1,2-a]pyridine-8-carboxamides involves a focused library screening against Mycobacterium tuberculosis, followed by structure-activity relationship evaluation to optimize the compounds' physicochemical properties . These reactions are indicative of the careful design and optimization processes required to produce compounds with targeted antimicrobial properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are optimized through the synthesis process to enhance their biological activity and selectivity. For example, the imidazo[1,2-a]pyridine carboxamides are selective inhibitors of Mycobacterium tuberculosis, with no activity on either gram-positive or gram-negative pathogens . The optimization of these properties is a critical step in the development of new therapeutic agents.

Scientific Research Applications

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, compounds with similar structures to 2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide are often explored for their potential therapeutic applications. For example, imidazo[1,2-a]pyrimidines have been investigated for their antagonist activities against specific receptors, which can be crucial for developing treatments for diseases like castration-resistant prostate cancer (Linton et al., 2011). These investigations typically involve systematic modifications to the core structure to enhance the compound's biological activity and reduce undesirable metabolism, such as oxidation by aldehyde oxidase (AO).

Another area of interest is the synthesis and evaluation of compounds for their potential as potassium-competitive acid blockers (P-CABs), where derivatives of similar structures have shown promising physicochemical and pharmacological properties (Palmer et al., 2007). This research is indicative of the potential of such compounds in developing new therapies for conditions like acid reflux or peptic ulcers.

Antimicrobial and Anticancer Research

Compounds with related structures have also been synthesized and tested for their antimicrobial activities. For instance, new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety have been evaluated for their antimicrobial properties, showcasing the potential of such compounds in addressing bacterial and fungal infections (Gouda et al., 2010).

Moreover, the synthesis of novel imidazotetrazinones and related bicyclic heterocycles, similar in structural complexity to this compound, has been explored to probe the mode of action of antitumor drugs like temozolomide (Clark et al., 1995). Such research endeavors highlight the potential application of these compounds in cancer research, particularly in understanding and developing new therapeutic agents.

Future Directions

The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as a bifunctional scaffold are discussed . The utilization of building blocks obtained for different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated .

Mechanism of Action

Target of Action

Similar compounds have been found to target the hepatitis b virus (hbv) core protein . This protein plays a crucial role in the viral life cycle, making it an attractive target for potential antiviral therapies .

Mode of Action

It’s known that similar compounds can effectively inhibit a wide range of nucleoside-resistant hbv mutants . This suggests that the compound might interact with its target in a way that disrupts the normal function of the HBV core protein, thereby inhibiting the virus’s ability to replicate.

Pharmacokinetics

A lead compound in the same series was found to inhibit hbv dna viral load when administered orally in an hbv aav mouse model . This suggests that the compound may have good oral bioavailability.

properties

IUPAC Name

2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c18-11-13-4-6-16(11)12(19)14-7-9-8-15-17-5-2-1-3-10(9)17/h8H,1-7H2,(H,13,18)(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAIDXSDHULXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)N3CCNC3=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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